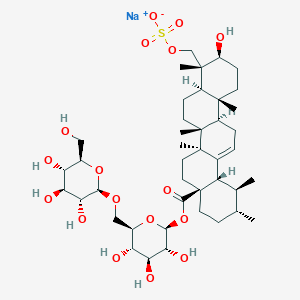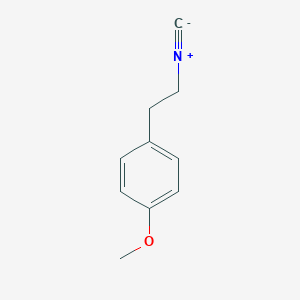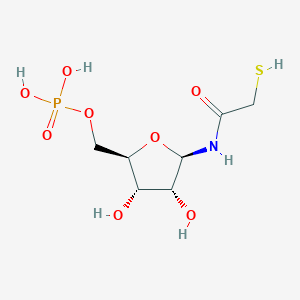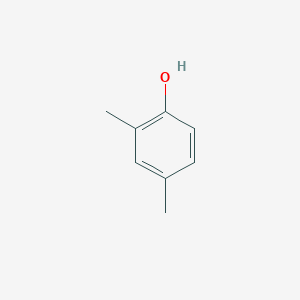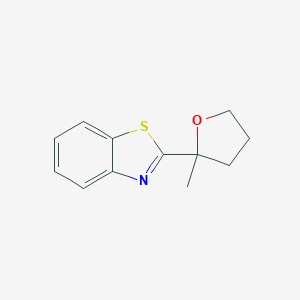
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is a chemical compound that has attracted significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a benzothiazole ring and a 2-methyloxolane group. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has a significant effect on various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is its potent biological activity. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use in cancer therapy, either alone or in combination with other drugs. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 2-methyloxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been reported to have a positive effect on bone formation and repair.
properties
CAS RN |
120822-01-7 |
|---|---|
Product Name |
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole |
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(2-methyloxolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NOS/c1-12(7-4-8-14-12)11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
DNSVNOXMZAJDJY-UHFFFAOYSA-N |
SMILES |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
synonyms |
Benzothiazole, 2-(tetrahydro-2-methyl-2-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



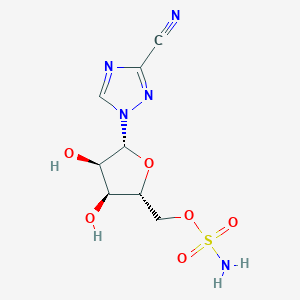
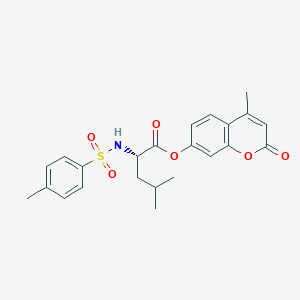
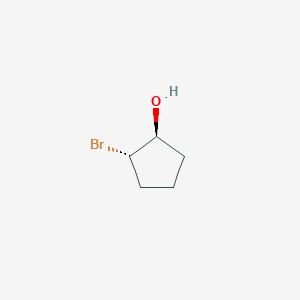
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
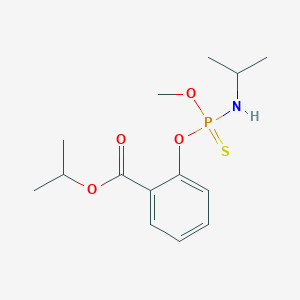
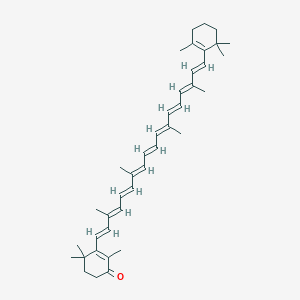
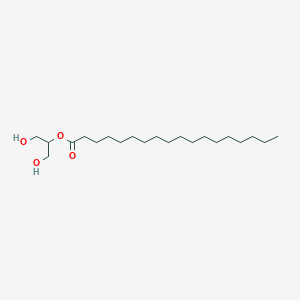
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
